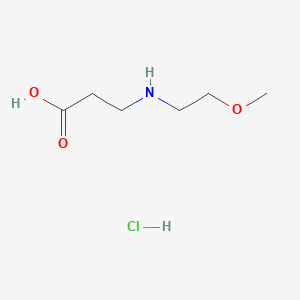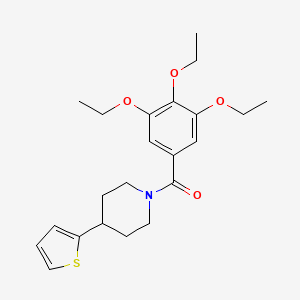![molecular formula C17H16ClN3O3S2 B2997039 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946294-04-8](/img/structure/B2997039.png)
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles often involves the use of carboxylic acids and amidoximes . Poulain et al. used the uronium activation method for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes in 66–96% yield . They used 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent of the carboxylic acid function for the O-acylation step .Molecular Structure Analysis
The molecular structure of “4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is characterized by the presence of an oxadiazole ring, a chlorophenyl group, and a thienylsulfonyl group attached to a piperidine ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents
The oxadiazole moiety present in the compound has been extensively studied for its potential as an anti-infective agent. Research indicates that 1,2,4-oxadiazoles exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-leishmanial properties . The ability to act against resistant microorganisms makes this class of compounds valuable in the development of new medications to combat infectious diseases.
Anti-Inflammatory Activity
Compounds containing the 1,2,4-oxadiazole scaffold, similar to the one , have shown potent anti-inflammatory activity. This is particularly relevant in the context of chronic inflammation, which is a contributing factor to various diseases . The compound’s potential to modulate inflammatory responses could lead to new treatments for conditions like arthritis and asthma.
Pharmaceutical Intermediates
The structural complexity and functional groups present in the compound suggest its utility as an intermediate in pharmaceutical synthesis. Such intermediates are crucial for the development of new drugs, especially when creating complex molecules that require specific chiral centers or functional groups .
Molecular Structure Analysis
The compound’s unique structure, featuring both an oxadiazole ring and a thiophene moiety, makes it an interesting candidate for molecular structure analysis. Studies involving crystallography and non-covalent interaction analysis can provide insights into the stability and reactivity of such molecules .
Computational Chemistry
In silico studies, including density functional theory (DFT) calculations, can be performed on this compound to predict its chemical behavior. Computational analysis helps in identifying the most reactive sites and understanding the compound’s potential interactions with biological targets .
Drug Discovery and Lead Optimization
The compound’s heterocyclic structure is characteristic of many pharmacologically active molecules. Its inclusion in high-throughput screening libraries can aid in the discovery of new drug leads. Additionally, the compound can serve as a starting point for lead optimization in medicinal chemistry projects .
Zukünftige Richtungen
Oxadiazole derivatives, such as “4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine”, have potential for a wide range of applications, including pharmaceuticals and energetic materials . Future research could focus on designing and synthesizing a wide range of compounds with varying substituents to explore their potential applications .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-14-5-2-1-4-13(14)16-19-17(24-20-16)12-7-9-21(10-8-12)26(22,23)15-6-3-11-25-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAXKKNGNKODHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2996957.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)


![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)


![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)



![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)